molecular formula C19H18N2O4 B4550620 2-{[(9-oxoacridin-10(9H)-yl)acetyl]amino}butanoic acid

2-{[(9-oxoacridin-10(9H)-yl)acetyl]amino}butanoic acid

Cat. No.: B4550620
M. Wt: 338.4 g/mol
InChI Key: NZZMMMQBVOSFSI-UHFFFAOYSA-N
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Description

2-{[(9-oxoacridin-10(9H)-yl)acetyl]amino}butanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an acridine moiety, which is a tricyclic aromatic system, linked to a butanoic acid chain through an acetylamino group. The presence of the acridine structure imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9-oxoacridin-10(9H)-yl)acetyl]amino}butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 9-oxoacridine: This can be achieved through the oxidation of acridine using oxidizing agents such as potassium permanganate or chromium trioxide.

    Acetylation: The 9-oxoacridine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form 9-oxoacridin-10(9H)-yl acetate.

    Amidation: The acetylated product is reacted with butanoic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(9-oxoacridin-10(9H)-yl)acetyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The acridine moiety can be further oxidized to introduce additional functional groups.

    Reduction: The carbonyl group in the acridine structure can be reduced to form hydroxyl derivatives.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of acridine derivatives with additional oxygen-containing groups.

    Reduction: Formation of hydroxylated acridine derivatives.

    Substitution: Formation of halogenated or nitrated acridine derivatives.

Scientific Research Applications

2-{[(9-oxoacridin-10(9H)-yl)acetyl]amino}butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an interferon inducer and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of fluorescent probes and dyes for analytical purposes.

Mechanism of Action

The mechanism of action of 2-{[(9-oxoacridin-10(9H)-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and RNA, affecting their structure and function.

    Pathways Involved: It can induce the expression of interferons through the activation of the TBK1/IRF3 pathway, leading to antiviral responses.

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxo-10(9H)-acridineacetic acid
  • 10-(Carboxymethyl)-9(10H)-acridone
  • Acridine-9-carboxaldehyde

Uniqueness

2-{[(9-oxoacridin-10(9H)-yl)acetyl]amino}butanoic acid stands out due to its unique combination of an acridine moiety with a butanoic acid chain, which imparts distinct chemical and biological properties. Its ability to induce interferon expression and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

2-[[2-(9-oxoacridin-10-yl)acetyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-14(19(24)25)20-17(22)11-21-15-9-5-3-7-12(15)18(23)13-8-4-6-10-16(13)21/h3-10,14H,2,11H2,1H3,(H,20,22)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZMMMQBVOSFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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